

An In-Depth Technical Guide to the Crystal Structure of 5-Isopropylnicotinic Acid

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Compound of Interest

Compound Name: *5-Isopropylnicotinic acid*

Cat. No.: *B1612932*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of **5-Isopropylnicotinic acid**. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for its elucidation, from chemical synthesis and single-crystal growth to X-ray diffraction analysis and the interpretation of intermolecular interactions. By leveraging established principles of crystal engineering and drawing parallels with structurally related nicotinic acid derivatives, we present a robust framework for researchers in medicinal chemistry and materials science. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their pursuit of novel crystalline materials.

Introduction: The Significance of 5-Isopropylnicotinic Acid in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. The strategic placement of functional groups on the pyridine ring can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and, crucially, its interaction with biological targets. The introduction of an isopropyl group at the 5-position of the nicotinic acid

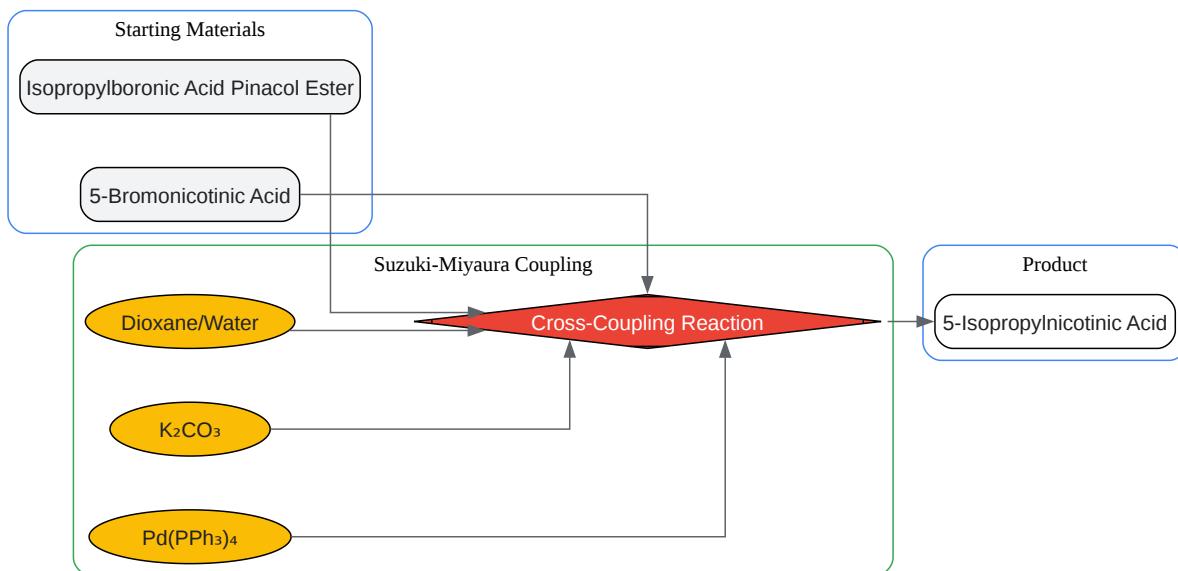
scaffold is a compelling modification. This bulky, hydrophobic substituent has the potential to enhance binding affinity to target proteins through van der Waals interactions and by influencing the overall molecular conformation.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design. The crystal structure dictates key pharmaceutical properties such as dissolution rate, stability, and bioavailability. For drug development professionals, a detailed knowledge of the crystal structure of **5-IsopropylNicotinic acid** would provide invaluable insights into its solid-state behavior, guiding formulation development and ensuring the consistency and efficacy of a potential therapeutic agent. This guide, therefore, outlines the critical path to obtaining and understanding this vital structural information.

Synthesis of 5-IsopropylNicotinic Acid

The synthesis of **5-IsopropylNicotinic acid** can be approached through various synthetic strategies. A highly effective and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it a preferred choice in modern organic synthesis.^[1]

The proposed synthetic workflow is illustrated below:



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Figure 1: Proposed synthesis of **5-Isopropylnicotinic acid** via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis

- Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1 equivalent), isopropylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents).
- Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dioxane and water (4:1 v/v) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

- Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the crude product.
- Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Isopropylnicotinic acid**.

Single Crystal Growth

The cornerstone of single-crystal X-ray diffraction is the availability of high-quality single crystals. The process of crystallization is often the most challenging step in structure determination. For a small organic molecule like **5-Isopropylnicotinic acid**, several techniques can be employed.

Crystallization Methodologies

- Slow Evaporation: This is the simplest and most common crystallization technique. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
- Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
- Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.

Experimental Protocol: Crystallization

- Solvent Screening: A preliminary screening of solvents is conducted to determine the solubility of **5-Isopropylnicotinic acid** in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water).
- Slow Evaporation Trial: A nearly saturated solution of **5-Isopropylnicotinic acid** in a promising solvent (e.g., ethanol) is prepared and filtered to remove any particulate matter. The filtrate is placed in a clean vial, covered with a perforated film (e.g., Parafilm with a few pinholes), and left undisturbed in a vibration-free environment.
- Vapor Diffusion Trial: A concentrated solution of the compound in a solvent like ethanol is placed in a small vial. This vial is then placed inside a larger sealed jar containing a precipitant such as diethyl ether or hexane.
- Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.^[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

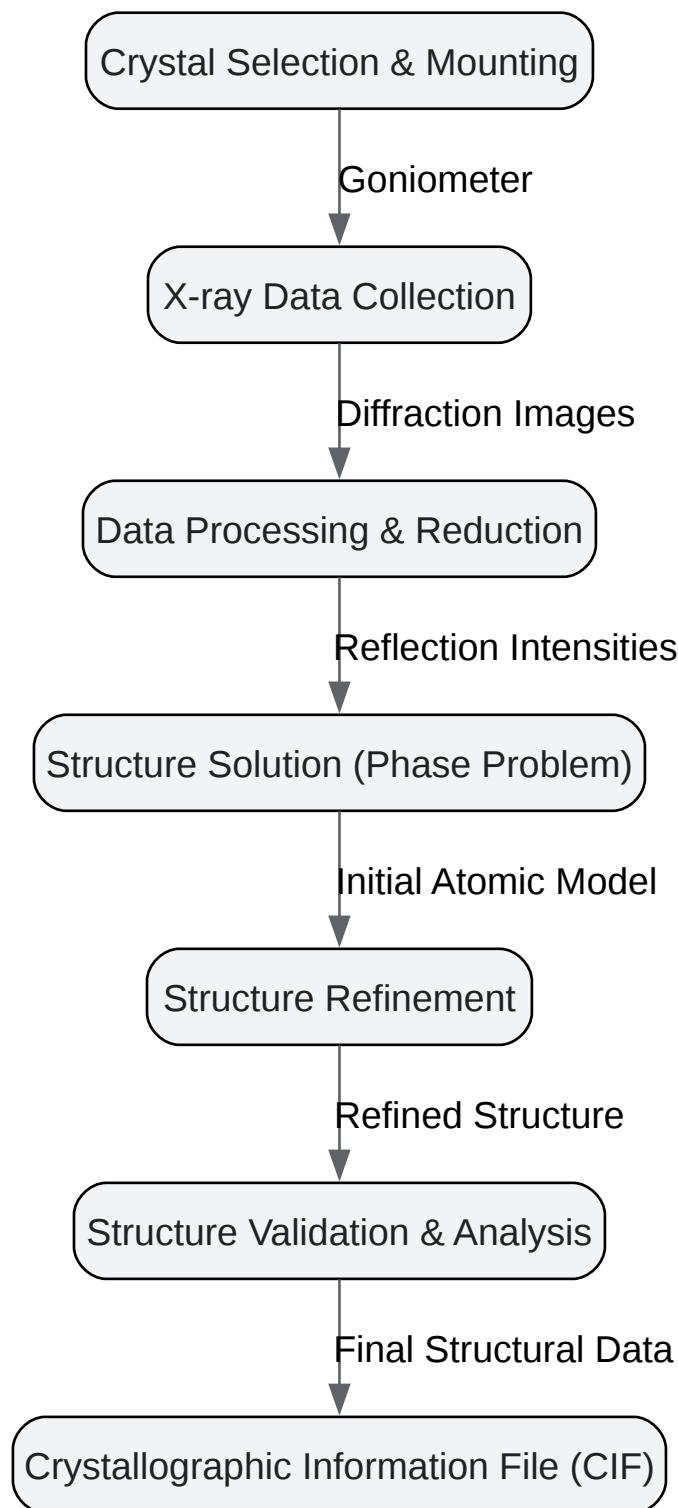
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Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
- Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing a list of unique reflections and their intensities.
- Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Analysis of the Crystal Structure

While the specific crystal structure of **5-Isopropylnicotinic acid** is yet to be determined, we can predict key structural features based on the known crystal structures of related nicotinic acid derivatives.

Molecular Conformation

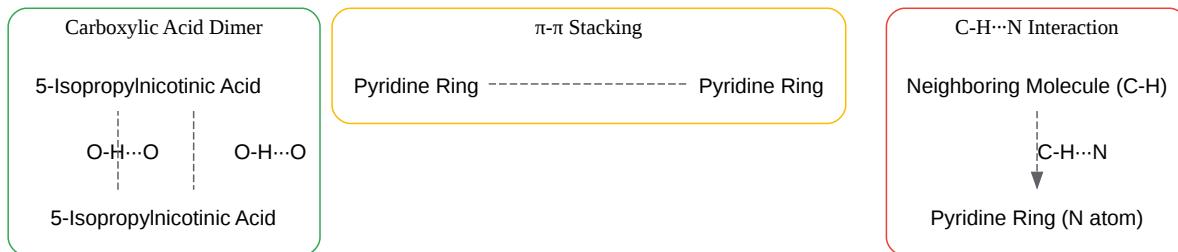
The molecule is expected to be largely planar, with the carboxylic acid group potentially exhibiting some rotational freedom. The isopropyl group will likely orient itself to minimize steric hindrance with the adjacent pyridine ring protons.

Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions, primarily hydrogen bonding and potentially π - π stacking.

- Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that **5-Isopropylnicotinic acid** will form the common carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H \cdots O hydrogen

bonds, forming a robust eight-membered ring.^[3] Additionally, the pyridine nitrogen atom is a hydrogen bond acceptor and may participate in C-H···N interactions with neighboring molecules.



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Figure 3: Potential intermolecular interactions in the crystal structure of **5-Isopropylnicotinic acid**.

- **π-π Stacking:** The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky isopropyl group might influence the nature and geometry of these stacking interactions, potentially leading to slipped-parallel or T-shaped arrangements.

Hypothetical Crystallographic Data

Based on the analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for **5-Isopropylnicotinic acid** is presented in the table below. It is crucial to note that these are predicted values and await experimental verification.

Parameter	Hypothetical Value
Chemical Formula	C ₉ H ₁₁ NO ₂
Formula Weight	165.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	~ 7.5
b (Å)	~ 12.0
c (Å)	~ 9.0
β (°)	~ 105
Volume (Å ³)	~ 780
Z	4
Calculated Density (g/cm ³)	~ 1.40

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and systematic approach to determining and understanding the crystal structure of **5-Isopropylnicotinic acid**. From a plausible synthetic route and detailed crystallization protocols to the intricacies of single-crystal X-ray diffraction and the prediction of key structural features, this document provides a solid foundation for researchers.

The experimental determination of the crystal structure of **5-Isopropylnicotinic acid** will be a significant contribution to the field of medicinal and materials chemistry. It will not only provide definitive proof of its molecular structure but also offer critical insights into its solid-state properties. This knowledge is indispensable for the rational design of novel pharmaceuticals and the development of robust and reliable drug products. The methodologies and principles detailed herein are intended to empower scientists to unlock the full potential of this promising molecule.

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